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Compound of Interest

2-(4-Methoxyphenyl)thiazole-5-
Compound Name:
carbaldehyde

Cat. No. B1486671

This technical guide offers an in-depth exploration of the spectroscopic properties of 2-(4-
Methoxyphenyl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal
chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in
drug development, this document provides a detailed analysis of expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are
synthesized from established spectroscopic principles and data from structurally analogous
compounds to provide a robust predictive profile, guiding researchers in the confirmation of
synthesis and assessment of purity.

Molecular Structure and Physicochemical
Properties

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde possesses a core structure featuring a thiazole
ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a
formyl (carbaldehyde) group. This arrangement of aromatic and heterocyclic systems, along
with the reactive aldehyde functionality, makes it a versatile intermediate in organic synthesis.

[3]
Chemical Structure:

Caption: Molecular structure of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde.
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Table 1: Physicochemical Properties

Property Value Reference
CAS Number 914348-82-6 [1]
Molecular Formula C11HaNO2S [1]
Molecular Weight 219.26 g/mol [1]
Appearance Off-white solid [2]

| Boiling Point | 387.6°C at 760 mmHg [[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules. For 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde, both *H and 3C NMR
provide unambiguous confirmation of its structure.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton
environment. The electron-withdrawing nature of the aldehyde and the aromatic systems
significantly influences the chemical shifts.

Expertise & Causality: The aldehyde proton is expected to be the most downfield signal (9.8-
10.0 ppm) due to the strong deshielding effect of the carbonyl group’'s magnetic anisotropy. The
lone proton on the thiazole ring (H-4) is also significantly deshielded by the adjacent sulfur and
nitrogen atoms and the conjugated aldehyde group, placing it around 8.5-8.8 ppm. The 4-
methoxyphenyl group presents a classic AA'BB' system, appearing as two distinct doublets, a
result of ortho-coupling.

Table 2: Predicted *H NMR Spectroscopic Data (400 MHz, CDCIs)
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
. Aldehyde (-
~9.95 Singlet (s) 1H -
CHO)
~8.60 Singlet (s) 1H - Thiazole H-4
Aromatic H-2', H-
~7.90 Doublet (d) 2H ~8.8 o
Aromatic H-3', H-
~7.05 Doublet (d) 2H ~8.8

5|

| ~3.88 | Singlet (s) | 3H | - | Methoxy (-OCHs3) |

3C NMR Spectroscopy

The 13C NMR spectrum complements the *H NMR by providing a count of unique carbon
environments and insight into their electronic nature.

Expertise & Causality: The carbonyl carbon of the aldehyde is the most deshielded carbon,
appearing far downfield (~185 ppm). Aromatic and heterocyclic carbons resonate in the 110-
170 ppm range, with carbons directly attached to heteroatoms (O, N, S) appearing further
downfield.[4] The methoxy carbon gives a characteristic signal around 55 ppm.

Table 3: Predicted 3C NMR Spectroscopic Data (100 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment
~185.0 C=0 (Aldehyde)
~168.0 C-2 (Thiazole)
~162.0 C-4' (Ar-O)
~155.0 C-5 (Thiazole)
~145.0 C-4 (Thiazole)
~129.0 Cc-2, C-6'
~125.0 c-1'
~114.5 C-3, C-5

| ~55.5| -OCHs |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a
molecule. The spectrum is dominated by absorptions from the aldehyde and aromatic moieties.

Expertise & Causality: The most prominent and diagnostic peak will be the strong C=0
stretching vibration of the aldehyde, expected around 1685 cm~1. Conjugation with the thiazole
ring slightly lowers this frequency from that of a typical aliphatic aldehyde. The C-O stretching
of the methoxy group and various C=C and C=N stretches from the aromatic and thiazole rings
provide further structural confirmation.[5][6]

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
. Aromatic & Thiazole C-H
~3100-3000 Medium
Stretch
~2950-2850 Medium Aliphatic C-H Stretch (-OCHs)
Aldehyde C-H Stretch (Fermi
~2820, ~2720 Weak
doublet)
~1685 Strong C=0 Stretch (Aldehyde)
_ Aromatic & Thiazole C=C and
~1605, ~1510 Strong-Medium
C=N Stretches
Asymmetric C-O-C Stretch
~1255 Strong
(Aryl Ether)
) Symmetric C-O-C Stretch (Aryl
~1025 Medium

Ether)

| ~835 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound, serving as the final confirmation of its identity.

Expertise & Causality: Using a soft ionization technique like Electrospray lonization (ESI), the

primary species observed will be the protonated molecule [M+H]* at m/z 220. High-resolution

mass spectrometry (HRMS) is essential for confirming the elemental formula (C11HaNO2S) by
providing a highly accurate mass measurement. Under higher energy conditions like Electron

lonization (EI), the molecular ion [M]* at m/z 219 would be observed, along with characteristic
fragmentation patterns, such as the loss of the formyl radical (*CHO) to give a fragment at m/z
190.

Table 5: Predicted Mass Spectrometry Data
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Parameter Value
Molecular Formula C11H9oNO2S
Exact Mass 219.0354
M]* (EI) 219

| [M+H]* (ESI) | 220 |

Experimental Protocols and Workflows

To ensure data integrity and reproducibility, standardized protocols for sample preparation and

instrument operation are critical. The following represents a self-validating system for the

characterization of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde.

General Analytical Workflow
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Caption: General workflow for spectroscopic characterization.
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Step-by-Step Methodologies
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]

o Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in
~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) in a
5 mm NMR tube.

e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:

o Tune and shim the probe to the sample.

o Acquire the spectrum with a 30-degree pulse angle, a relaxation delay of at least 1
second, and 16-32 scans.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum with a 45-degree pulse angle, a relaxation delay
of 2 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the Free Induction Decay (FID). Calibrate the *H spectrum by setting the TMS peak to 0.00
ppm and the residual CHCIs peak to 7.26 ppm. Calibrate the 13C spectrum to the CDCls
triplet at 77.16 ppm.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy[7]

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Record the spectrum on an FT-IR spectrometer equipped with an ATR
accessory.

o Acquisition: Collect the spectrum over a range of 4000-400 cm~1 by co-adding 32 scans at a
resolution of 4 cm~1,

o Data Analysis: Perform a background subtraction using a spectrum of the clean ATR crystal.
Identify and label the wavenumbers of significant absorption bands.
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C. High-Resolution Mass Spectrometry (HRMS)[7]

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate
solvent such as acetonitrile or methanol.

Instrumentation: Analyze the sample using an Electrospray lonization Time-of-Flight (ESI-
TOF) mass spectrometer.

Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
Acquire data in positive ion mode over a mass range of m/z 100-500.

Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]* and use
the instrument's software to calculate the elemental composition, comparing it to the
theoretical value for C11H10NO2S+*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b148667 1#spectroscopic-data-for-2-4-
methoxyphenyl-thiazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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